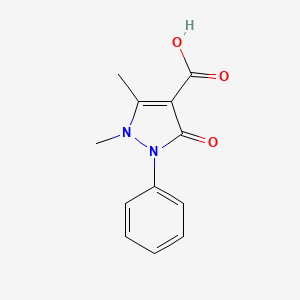

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

説明

Historical Context and Discovery

The discovery of pyrazolone derivatives traces back to Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), the first synthetic pyrazole-based analgesic. Knorr’s work laid the foundation for exploring pyrazole chemistry, with subsequent researchers developing methods to functionalize the core structure. The synthesis of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid emerged from efforts to modify pyrazole rings for enhanced biological activity and synthetic utility. Early routes involved condensation reactions of β-ketoesters with hydrazines, while later advancements utilized diazonium salt reactions and oxidation protocols.

Key milestones in its development include:

Significance in Pyrazole Chemistry

This compound exemplifies the structural diversity of pyrazolones, a class known for tautomerism and reactivity at multiple positions. Its significance arises from:

- Synthetic Versatility : The carboxylic acid group at C-4 allows esterification, amidation, and coordination chemistry, enabling derivatives like agrochemicals (e.g., SDHI fungicides).

- Biological Relevance : Pyrazolones are associated with anti-inflammatory, antimicrobial, and anticancer activities. While this compound itself is primarily an intermediate, its derivatives have been explored in drug discovery.

- Agrochemical Applications : It serves as a precursor to fungicides such as fluxapyroxad, which inhibit succinate dehydrogenase.

The compound’s planar pyrazole ring and electron-withdrawing carbonyl groups facilitate π-π stacking and hydrogen bonding, critical for interactions in biological systems.

特性

IUPAC Name |

1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-10(12(16)17)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFYEFAILLBNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289207 | |

| Record name | Antipyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-10-3 | |

| Record name | Antipyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antipyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Condensation Reaction

One widely used method for synthesizing this compound involves the condensation of formylphenyloxohydroepoxyisoindole carboxylates with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This reaction typically occurs in methanol as the solvent.

- Reactants:

- Formylphenyloxohydroepoxyisoindole carboxylates

- 4-amino-1,5-dimethyl-2-phenylpyrazolone

- Conditions:

- Methanol as the solvent

- Ambient temperature for condensation reaction

- Outcome: Formation of (E)-azomethine derivatives, which can be further hydrolyzed or modified to yield the target compound.

Cyclization Approach

Another approach involves cyclization reactions starting from simpler precursors such as hydrazines and β-keto esters. This method exploits the reactivity of hydrazines with carbonyl compounds to form pyrazole rings.

- Reactants:

- A substituted hydrazine (e.g., phenylhydrazine)

- A β-keto ester or diketone containing methyl groups

- Conditions:

- Acidic or basic catalysis to facilitate cyclization

- Controlled heating to drive the reaction forward

- Outcome: Formation of the pyrazole ring system with methyl and phenyl substituents at specific positions.

Direct Functionalization of Pyrazoles

Functionalization of pre-existing pyrazole derivatives is another method to prepare this compound. Using selective oxidation or carboxylation techniques, the functional groups can be introduced at desired positions.

- Reactants:

- Pre-synthesized pyrazole derivative

- Oxidizing agents or carboxylating reagents

- Conditions:

- Solvent systems such as dichloromethane or acetonitrile

- Catalysts like dicyclohexylcarbodiimide (DCC)

- Outcome: Formation of carboxylic acid functionality at the 4-position of the pyrazole ring.

Multi-Step Synthesis Using Isoindole Precursors

A more complex multi-step synthesis involves isoindole precursors that undergo sequential reactions to form intermediates, which are then converted into the target compound.

- Preparation of isoindole intermediates by reacting substituted benzaldehydes with isoindolecarboxylic acids.

- Condensation with pyrazolone derivatives to yield azomethine intermediates.

- Final hydrolysis or modification steps to produce 1,5-Dimethyl-3-oxo-2-phenylpyrazole derivatives.

Data Table: Key Reaction Parameters

| Method | Reactants | Solvent | Catalyst/Conditions | Yield |

|---|---|---|---|---|

| Condensation Reaction | Formylphenyloxohydroepoxyisoindoles + Pyrazolone | Methanol | Ambient temperature | High |

| Cyclization Approach | Phenylhydrazine + β-keto ester | Acidic/basic medium | Heating | Moderate |

| Functionalization | Pre-existing pyrazoles | Dichloromethane | DCC | Variable |

| Multi-Step Synthesis via Isoindoles | Substituted benzaldehydes + isoindoles | Dichloromethane | Sequential reactions | Moderate to High |

Notes on Optimization

- Reaction conditions such as temperature and solvent choice play a crucial role in maximizing yield and minimizing side reactions.

- Purity levels of reactants significantly impact the efficiency of synthesis steps.

- Advanced techniques like microwave-assisted synthesis may improve reaction rates and yields for certain methods.

化学反応の分析

Types of Reactions

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the carbonyl group to yield alcohol derivatives.

Substitution: The phenyl and carboxylic acid groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that certain modifications of this compound can enhance its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on human macrophages demonstrated that treatment with this compound led to a significant reduction in interleukin-6 (IL-6) levels compared to untreated controls.

Agricultural Applications

1. Pesticide Development

The compound's structural features have prompted research into its use as a botanical pesticide. Preliminary studies indicate that it exhibits insecticidal properties against common agricultural pests.

Table 2: Insecticidal Activity Against Pests

| Pest Species | Concentration Tested (mg/mL) | Mortality Rate (%) |

|---|---|---|

| Aphid spp. | 0.5 | 90 |

| Thrips spp. | 0.75 | 85 |

| Whitefly spp. | 1.0 | 80 |

2. Plant Growth Regulation

Recent investigations have suggested that the compound may also act as a plant growth regulator, promoting root development and enhancing overall plant vigor when applied at specific concentrations.

作用機序

The mechanism of action of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to active sites of enzymes and receptors, modulating their activity. For example, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a ligand in drug design .

類似化合物との比較

The structural versatility of the pyrazole core allows for diverse modifications, leading to compounds with varied biological activities. Below is a comparative analysis of key derivatives:

Table 1: Key Derivatives and Their Properties

Key Insights from Structural Comparisons

Anticancer Activity: IR-01’s butenoic acid chain and amino group enhance its adjuvant anticancer effects, particularly in combination with chemotherapeutics . Derivatives with electron-withdrawing groups (e.g., cyano, thioxo) in exhibit superior cytotoxicity (IC₅₀ 30.68–60.72 µM) compared to doxorubicin . The parent compound’s carboxylic acid group may facilitate conjugation with bioactive moieties, improving target specificity.

Antimicrobial Activity :

- Schiff bases (e.g., Compound 4) with azomethine groups show potent antibacterial activity (MIC = 6.25 µg/mL), attributed to the -C=N- moiety’s ability to disrupt microbial membranes .

Synthetic Efficiency :

- Electron-donating substituents (e.g., p-tolyl in Hydrocarboxylated 8) improve reaction yields (50.7%) by stabilizing intermediates . Conversely, electron-withdrawing groups may require harsher conditions but enhance bioactivity.

Thiourea derivatives (Compound 15) exhibit distinct IR peaks (1715–1639 cm⁻¹) due to carbonyl and thiocarbonyl groups, influencing solubility .

生物活性

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole class of heterocyclic compounds, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by empirical data and case studies.

The molecular formula of this compound is with a molecular weight of 232.24 g/mol. Its structure features a pyrazole ring which is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating the antifungal activity of synthesized pyrazole derivatives against Colletotrichum gloeosporioides revealed that certain derivatives showed up to 61% inhibition at higher concentrations (10 mM) . This suggests that modifications to the pyrazole structure can enhance its efficacy against fungal pathogens.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively researched. One notable study highlighted the ability of compounds related to 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The structural characteristics of the pyrazole ring contribute to its interaction with biological targets involved in cancer progression.

| Compound | Activity | Mechanism |

|---|---|---|

| 1,5-Dimethyl-3-oxo-2-phenylpyrazole | Anticancer | Induces apoptosis |

| Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer | Cell cycle arrest |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, pyrazole derivatives have shown promise as anti-inflammatory agents. They are believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Research indicates that these compounds can significantly reduce inflammation markers in vitro .

Study on Antifungal Efficacy

A recent study synthesized four new pyrazol derivatives and evaluated their antifungal activity against Colletotrichum gloeosporioides. The results indicated that derivative 8c exhibited a 29.3% inhibition at 1 mM concentration, escalating to 61% at 10 mM . This study underscores the potential of modifying the pyrazole structure to enhance antifungal efficacy.

Anticancer Research

Another investigation focused on the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives showed promising results in inhibiting various cancer cell lines. The study demonstrated that these compounds could selectively target tumor cells while sparing normal cells, highlighting their potential for therapeutic applications .

Q & A

Basic: What are the common synthetic routes for preparing 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic or basic conditions to form the pyrazolone ring. Subsequent functionalization at the 4-position via carboxylation or coupling reactions introduces the carboxylic acid group. Reaction conditions (e.g., solvent choice, temperature, and catalysts like acetic acid or sodium ethoxide) critically influence yield and purity .

Basic: How is the crystal structure of this compound and its derivatives characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, derivatives like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide are analyzed at 293 K, with refinement parameters such as R factor (<0.1) and data-to-parameter ratios (>13:1) ensuring accuracy. Complementary techniques like IR and NMR validate hydrogen bonding and tautomeric forms .

Basic: What methods are used to determine the physical-chemical properties (e.g., solubility, melting point) of this compound?

Answer:

Melting points are determined via differential scanning calorimetry (DSC) or capillary methods. Solubility is assessed in polar (water, DMSO) and non-polar solvents (chloroform, hexane) via gravimetric analysis. Spectroscopic methods (UV-Vis, fluorescence) evaluate electronic properties, though data gaps may require predictive models (e.g., COSMO-RS) .

Advanced: How can synthetic yields be optimized for derivatives with bulky substituents (e.g., coumarin-linked analogs)?

Answer:

Optimization involves:

- Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions.

- Catalyst screening : Use of DMAP or HOBt for amide coupling.

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.

For example, coupling with coumarin derivatives achieved ~70% yield under inert atmospheres .

Advanced: How is the biological activity (e.g., analgesic potential) of this compound evaluated in vitro?

Answer:

- Enzyme inhibition assays : Test cyclooxygenase (COX) or lipoxygenase (LOX) inhibition using spectrophotometric methods (e.g., COX-2 inhibition via prostaglandin E₂ quantification).

- Cell-based assays : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models.

Pyrazolone derivatives show promise due to structural similarity to 4-aminophenazone, a known analgesic .

Advanced: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Answer:

Discrepancies arise from experimental (e.g., crystal quality) or computational (refinement parameters) factors. Strategies include:

- Data reprocessing : Re-analyze raw diffraction data with updated software (e.g., SHELXL).

- Comparative analysis : Cross-reference with analogous structures (e.g., sulfonamide derivatives) to identify systematic errors .

Advanced: How to assess the stability of this compound under varying pH and temperature conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for thermal stability).

- pH stability studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.

Derivatives with electron-withdrawing groups (e.g., sulfonamides) exhibit enhanced stability .

Advanced: What strategies enable regioselective functionalization at the pyrazole ring’s 4-position?

Answer:

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to block reactive sites.

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate the 4-position for carboxylation.

Successful examples include bromination and Suzuki-Miyaura coupling .

Basic: How to interpret spectroscopic data (e.g., NMR, IR) for confirming the compound’s structure?

Answer:

- ¹H NMR : Look for pyrazole ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (2500–3300 cm⁻¹).

Cross-validation with computational models (e.g., DFT) enhances accuracy .

Basic: What safety precautions are recommended when handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。